molecular formula C10H9NO2 B1336615 5-Acetyloxindole CAS No. 64483-69-8

5-Acetyloxindole

Cat. No. B1336615
CAS RN: 64483-69-8
M. Wt: 175.18 g/mol
InChI Key: HRMQSJQDTTZJPC-UHFFFAOYSA-N
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Patent
US06855730B2

Procedure details

5-Acetyl-2-oxindole (2 g) and 15 ml of trifluoroacetic acid in an ice bath was slowly treated with 1.8 g of triethylsilane and then stirred at room temperature for 5 hours. One ml of triethylsilane was added and stirring continued overnight. The reaction mixture was poured into ice water and the resulting precipitate collected by vacuum filtration, washed copiously with water and dried under vacuum to give 1.3 g (71% yield) of 5-ethyl-2-oxindole as a yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
71%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][C:8](=[O:13])[CH2:7]2)(=O)[CH3:2].FC(F)(F)C(O)=O.C([SiH](CC)CC)C>>[CH2:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][C:8](=[O:13])[CH2:7]2)[CH3:2]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(=O)C=1C=C2CC(NC2=CC1)=O
Name
Quantity
15 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
1.8 g
Type
reactant
Smiles
C(C)[SiH](CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[SiH](CC)CC
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring continued overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the resulting precipitate collected by vacuum filtration
WASH
Type
WASH
Details
washed copiously with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)C=1C=C2CC(NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.